molecular formula C12H18ClNO2 B3022393 4-(2-Methoxyphenoxy)piperidine hydrochloride CAS No. 950649-22-6

4-(2-Methoxyphenoxy)piperidine hydrochloride

Cat. No. B3022393
CAS RN: 950649-22-6
M. Wt: 243.73 g/mol
InChI Key: LCCNXSSGZWBTOV-UHFFFAOYSA-N
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Description

The compound "4-(2-Methoxyphenoxy)piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various pharmacologically active compounds and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related to "4-(2-Methoxyphenoxy)piperidine hydrochloride," involves the use of aryloxypropyl as a key fragment for antiallergy activity . Another method includes the synthesis of halogenated 4-(phenoxymethyl)piperidines, which are potential σ receptor ligands, indicating the versatility of piperidine derivatives in synthesizing compounds with specific receptor affinity . Additionally, a novel multicomponent reaction for the synthesis of α-hydroxyalkyl piperidine derivatives demonstrates the utility of piperidine in combinatorial chemistry and natural product synthesis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with multiple stereogenic centers. For example, the α-hydroxyalkyl piperidine unit, which is common in several naturally occurring alkaloids, can be synthesized with high stereocontrol, indicating the importance of stereochemistry in the biological activity of these compounds . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by X-ray diffraction, revealing a chair conformation of the piperidine ring and various hydrogen bonding interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The synthesis of 1-alkyl-3-phenylpiperidine derivatives containing functionalized groups involves regiospecific addition and cyclization reactions, demonstrating the reactivity of the piperidine ring . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involves acylation, sulfonation, and substitution reactions, highlighting the chemical versatility of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of various substituents on the piperidine ring can significantly affect the compound's receptor affinity and lipophilicity, as seen in the synthesis of halogenated 4-(phenoxymethyl)piperidines . The crystal structure analysis of 4-carboxypiperidinium chloride provides insights into the solid-state properties, such as hydrogen bonding patterns and crystal packing .

Safety and Hazards

The compound may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound .

properties

IUPAC Name

4-(2-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXSSGZWBTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587444
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6024-31-3
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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